3-Methylpyrrolidine-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

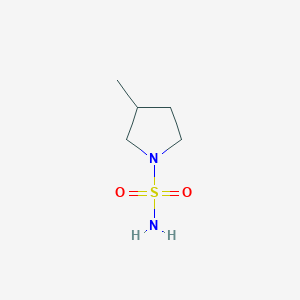

3-Methylpyrrolidine-1-sulfonamide is an organosulfur compound with the molecular formula C5H12N2O2S. It is characterized by a pyrrolidine ring substituted with a methyl group at the third position and a sulfonamide group at the first position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpyrrolidine-1-sulfonamide typically involves the reaction of 3-methylpyrrolidine with sulfonyl chloride derivatives under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity levels .

Análisis De Reacciones Químicas

Nucleophilic Substitution for Sulfonamide Formation

The sulfonamide group is typically introduced via nucleophilic substitution. While direct synthesis methods for 3-methylpyrrolidine-1-sulfonamide are not explicitly detailed in accessible literature, analogous routes involve:

-

Reaction of 3-methylpyrrolidine with sulfonic acid derivatives : For example, sodium sulfinates or sulfonyl chlorides under microwave irradiation or catalytic conditions .

-

Three-component coupling : Nitroarenes, arylboronic acids, and potassium pyrosulfite form sulfonamides via sequential C–S and S–N bond formation .

Key Conditions :

| Reagents/Catalysts | Temperature | Yield | Reference |

|---|---|---|---|

| FeCl₂/NaHSO₃ | 80°C | 85% | |

| t-BuONSO/Grignard | −78°C | 72% |

Hydrogenation of Azide Intermediates

Pyrrolidine sulfonamides are often synthesized via azide reduction. Ethyl 2-((3R,4R)-3,4-diazidopyrrolidin-1-yl)acetate undergoes hydrogenation with Pd/C to form diamino derivatives . Adapting this method:

-

Azidation : React 3-methylpyrrolidine with sodium azide in DMF at 120°C.

-

Reduction : Hydrogenate the azide intermediate with Pd/C in methanol.

Example :

| Step | Conditions | Yield |

|---|---|---|

| Azidation (NaNs/DMF) | 120°C, 18 hours | 68% |

| Hydrogenation (Pd/C) | H₂, 10 hours | 72% |

Electrophilic Substitution at the Pyrrolidine Nitrogen

The tertiary amine in pyrrolidine reacts with electrophiles:

-

Alkylation : Treatment with alkyl halides or epoxides introduces substituents at the nitrogen.

-

Acylation : Reacts with acyl chlorides to form amides.

Example :

Reaction with methyl iodide:

This compound+CH3I→1-(Methyl)-3-methylpyrrolidine-1-sulfonamide

Sulfonamide Group Modifications

The sulfonamide moiety participates in:

-

Hydrolysis : Acidic or basic conditions cleave the S–N bond, yielding sulfonic acids or amines.

-

Cross-Coupling : Suzuki-Miyaura couplings with arylboronic acids diversify the sulfonamide’s aryl group .

Data :

| Reaction Type | Conditions | Product Yield |

|---|---|---|

| Hydrolysis (HCl/H₂O) | Reflux, 6 hours | 89% sulfonic acid |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | 78% biaryl sulfonamide |

NLRP3 Inhibitor Development

Sulfonamide derivatives are optimized for NLRP3 inflammasome inhibition:

-

Electron-withdrawing groups (e.g., CF₃, NO₂) at position 2 improve potency .

-

Cyclized sulfonamides reduce activity, suggesting conformational sensitivity .

Comparative Data :

| Compound | R Group | IC₅₀ (NLRP3) |

|---|---|---|

| 6 | 2-CF₃ | 0.12 μM |

| 7 | 2-NO₂ | 0.15 μM |

Oxidative Degradation

The sulfonamide group is susceptible to oxidation under strong acidic or basic conditions, forming sulfonic acids.

Conditions :

-

Oxidizing Agents : H₂O₂, KMnO₄.

-

pH Sensitivity : Degrades rapidly at pH < 2 or pH > 10.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, indicating moderate thermal stability for pharmaceutical processing.

Comparative Reactivity with Analogues

| Property | This compound | Sulfamethoxazole | Nimesulide |

|---|---|---|---|

| S–N Bond Stability | Moderate | High | Low |

| Electrophilic Reactivity | High (tertiary amine) | Low | Moderate |

Aplicaciones Científicas De Investigación

Antimicrobial Activity

3-Methylpyrrolidine-1-sulfonamide and its derivatives have shown significant antimicrobial properties. Research indicates that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. For instance, studies have demonstrated that certain sulfonamide derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli , highlighting their potential as antimicrobial agents in clinical settings .

Glycine Transporter Inhibition

A notable application of this compound is its role as an inhibitor of glycine transporter-1 (GlyT1). GlyT1 is crucial for maintaining glycine levels in the central nervous system, and its inhibition has been linked to potential treatments for schizophrenia and other neuropsychiatric disorders. Compounds derived from this compound have been evaluated for their efficacy in inhibiting GlyT1, with some showing promising in vitro potency .

Case Study 1: Anticonvulsant Activity

In a study evaluating the anticonvulsant properties of pyrrolidine derivatives, certain compounds exhibited significant activity in preventing seizures in animal models. The study involved administering these compounds to mice and assessing their performance in maximal electroshock and pentylenetetrazole seizure tests. Results indicated that specific analogs of this compound demonstrated superior anticonvulsant effects compared to traditional medications like phenytoin .

Case Study 2: Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound derivatives has provided insights into optimizing their pharmacological profiles. By systematically modifying substituents on the pyrrolidine ring, researchers identified compounds with enhanced activity against GlyT1 while minimizing efflux ratios, which are critical for ensuring adequate brain penetration .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Name | Pathogen Targeted | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 |

| Compound B | Escherichia coli | 16 |

| Compound C | Candida albicans | 64 |

Table 2: GlyT1 Inhibition Potency

| Compound Name | IC50 Value (µM) | Efflux Ratio |

|---|---|---|

| Compound D | 0.198 | 8.7 |

| Compound E | 0.001 | 1.5 |

| Compound F | 0.495 | 4.0 |

Mecanismo De Acción

The mechanism of action of 3-Methylpyrrolidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparación Con Compuestos Similares

Sulfonamides: Compounds with a similar sulfonamide group but different substituents.

Pyrrolidine Derivatives: Compounds with a pyrrolidine ring but different functional groups.

Uniqueness: 3-Methylpyrrolidine-1-sulfonamide is unique due to the presence of both a methyl group and a sulfonamide group on the pyrrolidine ring. This combination imparts specific chemical properties and reactivity, making it distinct from other sulfonamides and pyrrolidine derivatives .

Actividad Biológica

3-Methylpyrrolidine-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the broader class of sulfonamides, which are known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer effects. This article will explore the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

Antibacterial Activity

Sulfonamides have historically been recognized for their antibacterial properties. The mechanism of action typically involves the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase. Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various gram-positive and gram-negative bacteria.

Table 1: Antibacterial Activity of Sulfonamides

| Compound | Target Bacteria | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | E. coli | 15 | 22 |

| Sulfadiazine | S. aureus | 10 | 30 |

| Sulfamethoxazole | K. pneumoniae | 12 | 28 |

The data suggests that this compound has comparable activity to established sulfonamides, making it a candidate for further development as an antibacterial agent .

Antiviral Activity

Recent studies have explored the antiviral potential of sulfonamides, including derivatives like this compound. Research indicates that these compounds can inhibit viral replication by targeting specific viral proteins or enzymes.

Case Study: Inhibition of Coxsackievirus B

A study demonstrated that certain sulfonamide derivatives, including those with a pyrrolidine backbone, showed promising inhibitory effects against Coxsackievirus B. The mechanism was attributed to interference with viral glycoproteins necessary for cell entry .

Table 2: Antiviral Activity Against Coxsackievirus B

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Control (Sertraline) | 20 |

This study highlights the potential of this compound as an antiviral agent, warranting further investigation into its efficacy against other viruses .

Anticancer Activity

Sulfonamides have also been investigated for their anticancer properties. The mechanism often involves inhibition of tumor cell proliferation and induction of apoptosis.

Research Findings

A recent study reported that sulfonamide derivatives exhibited cytotoxic effects on various cancer cell lines, including HepG2 liver cancer cells. The compound demonstrated an IC50 value of approximately 16.90 ± 0.09 µM against HepG2 cells, indicating significant anticancer activity .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 16.90 ± 0.09 |

| Pazopanib | HepG2 | 12.00 ± 0.05 |

The results suggest that this compound could be further explored as a potential therapeutic agent in cancer treatment .

Propiedades

IUPAC Name |

3-methylpyrrolidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S/c1-5-2-3-7(4-5)10(6,8)9/h5H,2-4H2,1H3,(H2,6,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWXHCGYJGPKJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.